molecular formula C12H11FO4 B2933796 Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate CAS No. 1216456-13-1

Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B2933796
CAS No.: 1216456-13-1
M. Wt: 238.214
InChI Key: SRAUKKOBKSVMLK-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted phenyl ring and a dioxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid.

    Reduction: Methyl 4-(4-fluoro-3-methylphenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group on the phenyl ring enhances its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloro-3-methylphenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-bromo-3-methylphenyl)-2,4-dioxobutanoate
  • Methyl 4-(4-methyl-3-methylphenyl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biochemical applications. This makes it a valuable compound for research and industrial applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

methyl 4-(4-fluoro-3-methylphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO4/c1-7-5-8(3-4-9(7)13)10(14)6-11(15)12(16)17-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAUKKOBKSVMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(=O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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